

# Onvansertib (PLK1-IN-5): A Comparative Analysis of Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Onvansertib (also known as NMS-P937), a potent and orally available inhibitor of Polo-like kinase 1 (PLK1). The data presented here is intended to offer an objective overview of its performance against other kinases, supported by experimental evidence.

## **Introduction to Onvansertib**

Onvansertib is a small molecule inhibitor that targets the ATP-binding pocket of PLK1, a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][2] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3][4] By inhibiting PLK1, Onvansertib disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][4]

# Kinase Selectivity Profile of Onvansertib (NMS-P937)

The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to toxicity and other adverse events. The following table summarizes the inhibitory activity of Onvansertib against a panel of 63 protein kinases.



Kinase Family	Kinase	IC50 (nM)	% Inhibition @ 10 μΜ
PLK	PLK1	2	-
PLK2	-	48	
PLK3	-	40	_
CMGC	CK2	826	-
MELK	744	-	
тк	FLT3	510	-
Other	ABL	>10,000	<20
ALK	>10,000	<20	
(56 other kinases)	>10,000	<20	

Table 1: Selectivity profile of Onvansertib (NMS-P937) against a panel of 63 protein kinases. Data sourced from Valsasina et al., 2012.[1]

As shown in Table 1, Onvansertib is a highly potent inhibitor of PLK1 with an IC50 of 2 nM.[1] It demonstrates significant selectivity for PLK1 over the other members of the PLK family, with only marginal inhibition of PLK2 and PLK3 observed at a high concentration of 10  $\mu$ M.[1]

Notably, Onvansertib exhibited high nanomolar inhibitory activity against three other kinases: Casein Kinase 2 (CK2), Maternal Embryonic Leucine Zipper Kinase (MELK), and FMS-like Tyrosine Kinase 3 (FLT3).[1] Against the remaining 57 kinases in the panel, the compound was largely inactive, with less than 20% inhibition at a concentration of 10  $\mu$ M.[1]

## **Experimental Protocols**

**Biochemical Kinase Inhibition Assay** 

The kinase inhibitory activity of Onvansertib was determined using a radiometric filter binding assay.[1]

Materials:

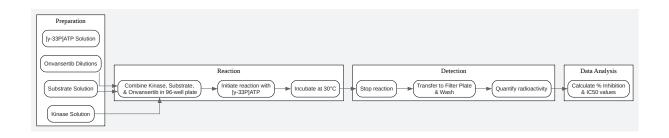


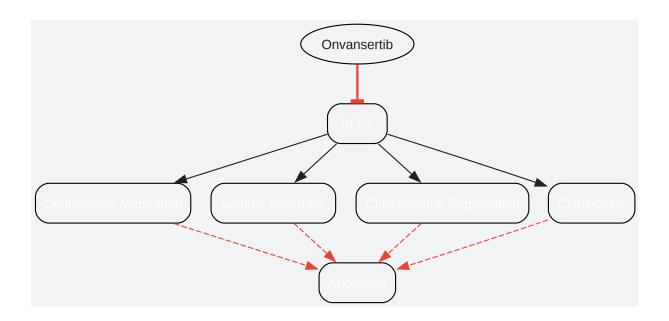
- Recombinant full-length human kinases
- Peptide or protein substrates
- [y-33P]ATP
- Kinase buffer (specific to each kinase)
- · 96-well plates
- Filter plates (e.g., Millipore Multiscreen)
- Scintillation counter

#### Method:

- Kinase reactions were performed in 96-well plates in a final volume of 50 μL.
- The reaction mixture contained the respective kinase, its substrate (peptide or protein), and the kinase buffer.
- Onvansertib was added at various concentrations to determine the IC50 value.
- The reaction was initiated by the addition of [y-33P]ATP.
- The plates were incubated at 30°C for a specified period (typically 30-60 minutes).
- The reaction was stopped by the addition of phosphoric acid.
- The reaction mixture was then transferred to a filter plate, and the radiolabeled substrate was captured on the filter membrane.
- The filter plate was washed to remove unincorporated [y-33P]ATP.
- The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.
- IC50 values were calculated by non-linear regression analysis of the concentration-response curves.







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